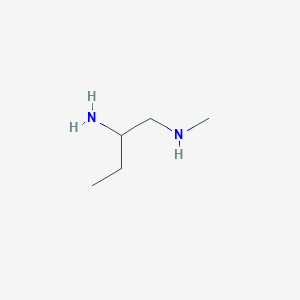

(2-Aminobutyl)(methyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H14N2 |

|---|---|

Molecular Weight |

102.18 g/mol |

IUPAC Name |

1-N-methylbutane-1,2-diamine |

InChI |

InChI=1S/C5H14N2/c1-3-5(6)4-7-2/h5,7H,3-4,6H2,1-2H3 |

InChI Key |

RJWRAYIIAQIXGG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CNC)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Synthesis of (2-Aminobutyl)(methyl)amine and its Structural Analogs

The synthesis of chiral 1,2-diamines is a significant endeavor in organic chemistry, driven by their prevalence in biologically active molecules, chiral ligands, and organocatalysts. acs.orgrsc.org Strategies to construct molecules like this compound can be broadly categorized into methods that form the crucial carbon-nitrogen bonds or those that create the carbon-carbon backbone. acs.org

Traditional methods for forming vicinal diamines often rely on the difunctionalization of alkenes. researchgate.net One common approach involves the aziridination of an alkene, followed by the ring-opening of the resulting aziridine with an amine nucleophile. acs.org This two-step sequence establishes the 1,2-diamine framework. However, this strategy can face challenges with stereoselectivity during the aziridination and regioselectivity in the ring-opening step. acs.org

Alternative established routes include:

Reductive Amination : A two-step process where a dialdehyde is first reacted with a monoamine to form a diazomethyne, which is then subjected to aminating hydrogenation with ammonia and hydrogen in the presence of a catalyst. google.com

Aminolysis of Activated Aziridines : Using catalysts like indium tribromide, activated aziridines can react with aromatic amines to yield vicinal diamines under mild conditions. organic-chemistry.org

Hydroamination of Allylic Amines : Rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles provides a direct route to unsymmetrical vicinal diamines with high atom economy. organic-chemistry.orgnih.gov

Alkene Diamination : Direct methods to add two amino groups across a double bond have been developed, utilizing reagents like N,N′-di-tert-butylthiadiaziridine 1,1-dioxide in the presence of a palladium catalyst. organic-chemistry.org

These foundational methods provide reliable, albeit sometimes limited, pathways to the vicinal diamine core structure.

Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to produce specific enantiomers of chiral molecules, which is crucial for pharmaceutical applications. nih.govyale.edu Chiral amines, in particular, are key targets due to their prevalence in drugs and bioactive compounds. dicp.ac.cn The asymmetric hydrogenation of imines is one of the most powerful and sustainable strategies for obtaining optically active amines, offering excellent atom economy with minimal waste. acs.org

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. acs.org Chiral primary and secondary amines are highly effective catalysts for a wide range of transformations. rsc.orgrsc.org

Enamine Catalysis : Chiral secondary amines react with carbonyl compounds to form transient, nucleophilic enamines. These intermediates can then react with electrophiles in a highly stereocontrolled manner. rsc.org

Iminium Ion Catalysis : The same chiral secondary amine catalysts can react with α,β-unsaturated carbonyls to form chiral iminium ions. This activation lowers the LUMO of the substrate, facilitating enantioselective conjugate additions. rsc.org

Brønsted Acid Catalysis : Chiral phosphoric acids and other Brønsted acids are effective catalysts for the asymmetric transfer hydrogenation of imines and the allylation of in situ-formed imines, providing access to chiral homoallylic amines. beilstein-journals.orgscispace.com

A key advantage of primary amine catalysis over secondary amine-mediated reactions is its ability to address substrates with significant steric hindrance, such as ketones. rsc.org These methods have been successfully applied in asymmetric Mannich reactions, Michael additions, and cycloadditions to construct chiral amine-containing compounds. nih.gov

| Organocatalytic Approach | Catalyst Type | Activation Mode | Typical Reaction |

| Enamine Catalysis | Chiral Secondary Amines | Raises HOMO of carbonyl compound | Asymmetric Aldol (B89426), Mannich, Michael Reactions |

| Iminium Ion Catalysis | Chiral Secondary Amines | Lowers LUMO of α,β-unsaturated carbonyl | Asymmetric Conjugate Addition, Diels-Alder |

| Brønsted Acid Catalysis | Chiral Phosphoric Acids | Protonation/Activation of Imines | Asymmetric Transfer Hydrogenation, Allylation |

Transition metal catalysis is a cornerstone of asymmetric synthesis, providing highly efficient routes to chiral amines. dicp.ac.cn The asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of imines are among the most powerful approaches. researchgate.netcapes.gov.br These reactions typically involve chiral complexes of metals like ruthenium, rhodium, and iridium. scispace.com

The success of these reactions is highly dependent on the substrate and the combination of the metal with a specific chiral ligand. acs.orgcapes.gov.br For instance, iridium complexes with PHOX ligands have shown high efficiency in the hydrogenation of N-alkyl imines. acs.org Similarly, ruthenium catalysts paired with chiral diamine ligands are widely used for the ATH of various imines, often using formic acid or isopropanol as the hydrogen source. scispace.com

A significant challenge in the hydrogenation of N-alkyl ketimines is the potential for catalyst deactivation by the resulting N-alkyl amine product, which is highly basic and nucleophilic. acs.org Despite this, significant progress has been made, enabling the direct hydrogenation of methyl and other alkyl imines derived from acetophenones with high enantioselectivity. acs.org

| Metal Catalyst | Common Ligand Type | Substrate Class | Key Feature |

| Iridium (Ir) | PHOX, Crabtree's Catalyst | N-Aryl and N-Alkyl Imines | High activity and enantioselectivity. acs.org |

| Ruthenium (Ru) | Chiral 1,2-Diamines, Amino Alcohols | Aromatic and Aliphatic Imines | Widely used for Asymmetric Transfer Hydrogenation (ATH). scispace.com |

| Rhodium (Rh) | Chiral Diphosphines (e.g., BINAP) | N-Sulfonyl Imines | Effective in aqueous media with formate salts. scispace.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in efficiency and complexity generation. rsc.org Several MCRs have been developed for the diastereoselective synthesis of vicinal diamines.

One such strategy is a Rhodium-catalyzed three-component reaction involving diazo compounds, diarylmethanimines, and ketimines. This method provides efficient access to vicinal diamine derivatives with two tertiary stereocenters in high yields and excellent diastereoselectivities. rsc.org Another approach is a diastereoselective three-component phenolic Mannich reaction, which synthesizes chiral o-1,2-diaminoalkyl phenols from an electron-rich phenol, an amine, and a chiral aldehyde. acs.orgresearchgate.net Interestingly, the diastereoselectivity of this particular Mannich reaction can be controlled by temperature, allowing for the selective formation of either the anti or syn isomer. acs.org

The transition from laboratory-scale synthesis to industrial production requires robust, cost-effective, and scalable processes. For amine synthesis, this often involves catalytic hydrogenation, which is an industrially proven technology. researchgate.net The industrial synthesis of amines like methylamines, which are foundational building blocks, is typically achieved through the reaction of methanol and ammonia over dehydration catalysts like amorphous aluminosilicates or zeolites at high temperatures and pressures. researchgate.netgoogle.com This process generally produces a mixture of mono-, di-, and trimethylamines, which are then separated by distillation. youtube.com

For more complex diamines, scalability depends on the chosen synthetic route.

Catalytic Reductive Amination : This is a widely used industrial process that reacts aldehydes or ketones with ammonia or amines in the presence of hydrogen and a supported metal catalyst. researchgate.net

Flow Chemistry : The use of flow reactors can offer safer handling of hazardous reagents, such as diazomethane, which can be generated and used in situ, enabling the production of intermediates on a larger scale (e.g., 150 g). enamine.net

Catalytic Distillation : This technology has been explored for the production of butylamines and cyclohexylamine and offers potential process improvements. researchgate.net

The ability to perform reactions on a gram scale or larger is a key consideration in evaluating a synthetic method's utility. rsc.orgresearchgate.net For instance, Cu-catalyzed reductive couplings have been successfully scaled to the gram level using standard laboratory techniques, demonstrating their practical applicability for producing diamine synthons. acs.org

Catalytic Asymmetric Synthesis Approaches for Amines

Reactive Pathways and Derivatization of Amine Functionalities

The presence of both primary and secondary amine moieties within the same molecule provides two distinct sites for reaction. The lone pair of electrons on each nitrogen atom confers nucleophilic character, making them reactive towards a variety of electrophiles. libretexts.org Generally, secondary amines are considered more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl group. masterorganicchemistry.com This differential reactivity can sometimes be exploited to achieve selective functionalization.

The fundamental reactivity of this compound is defined by the nucleophilicity of its nitrogen atoms. libretexts.org This characteristic drives reactions with a wide array of electrophilic partners, most notably alkyl halides and acylating agents.

Alkylation: Amines react directly with alkyl halides in nucleophilic substitution reactions to form more substituted amines. msu.edu The reaction of this compound with an alkyl halide can lead to a mixture of products, as both the primary and secondary amines are susceptible to alkylation. libretexts.org The primary amine can undergo mono- and di-alkylation, while the secondary amine can be alkylated to form a tertiary amine. libretexts.orgchemguide.co.uk Exhaustive alkylation with an excess of a methyl halide, such as iodomethane, results in the formation of a quaternary ammonium salt, which can be used in subsequent reactions like the Hofmann elimination. libretexts.org However, controlling the extent of alkylation to obtain a single product can be challenging and often results in complex mixtures. chemguide.co.uk

Acylation: A more controlled and high-yielding reaction is the acylation of the amine groups with acid chlorides or acid anhydrides to form amides. libretexts.org This nucleophilic acyl substitution is typically rapid at room temperature. The primary amine reacts to form a secondary amide, while the secondary methylamine group yields a tertiary amide. Unlike alkylation, over-acylation is generally not observed because the lone pair of electrons on the resulting amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine. libretexts.org

| Reaction Type | Electrophile | Primary Amine Product | Secondary Amine Product | Notes |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Mono- and Di-alkylated Amine | Tertiary Amine | Reaction often leads to a mixture of products and quaternary ammonium salts. libretexts.orgchemguide.co.uk |

| Acylation | Acyl Chloride (RCOCl) | Secondary Amide | Tertiary Amide | High-yield reaction; the amide product is less reactive than the starting amine. libretexts.org |

| Acylation | Acid Anhydride ((RCO)₂O) | Secondary Amide | Tertiary Amide | Generally slower than with acyl chlorides but still an effective transformation. libretexts.org |

While amines are fundamentally nucleophilic, their derivatization via reactions with electrophiles constitutes a major class of their chemical transformations. These reactions substitute a hydrogen atom on the nitrogen with a new functional group, fundamentally altering the compound's properties.

Sulfonamide Formation: Analogous to acylation, both amine groups can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides. The primary amine gives an N-substituted sulfonamide which still possesses an acidic proton on the nitrogen, while the secondary amine forms an N,N-disubstituted sulfonamide. This reaction is often used for the protection of amines during multi-step syntheses.

Reaction with Carbonyl Compounds: The reaction with aldehydes and ketones is a cornerstone of amine chemistry. The primary amine group of this compound can react with a carbonyl compound to form an imine (Schiff base) through an unstable aminol intermediate. mnstate.edu The secondary amine can also react to form an enamine, provided there is an alpha-hydrogen on the carbonyl compound, or participate alongside the primary amine in reactions with formaldehyde to form complex cyclic structures.

| Electrophile | Functional Group Formed | Product Class | Notes |

|---|---|---|---|

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | N-Alkylsulfonamide / N,N-Dialkylsulfonamide | Useful for protecting amine groups. |

| Aldehyde/Ketone (R₂C=O) | Imine (from 1° amine) | Schiff Base | Proceeds via an aminol intermediate; water is eliminated. mnstate.edu |

The 1,2-diamine motif in this compound makes it an excellent precursor for the synthesis of five-membered nitrogen-containing heterocycles. These intramolecular or intermolecular condensation reactions are driven by the formation of stable ring systems.

Imidazolidine and Imidazolidinone Formation: The reaction of this compound with an aldehyde or ketone can lead to the formation of a substituted imidazolidine ring. Symmetrical 1,2-diamines are known to condense with aldehydes to form tetrahydroimidazoles. researchgate.net Similarly, reaction with phosgene or its equivalents, such as carbonyldiimidazole, will yield a cyclic urea, specifically a substituted imidazolidin-2-one. This type of cyclization can also be achieved through palladium-catalyzed oxidative transformations. organic-chemistry.org

Pyrazine and Quinoxaline Synthesis: More advanced transformations can lead to aromatic heterocyclic systems. For instance, a modern synthetic route involves the condensation of 1,2-diamines with aromatic aldehydes and a cyanide source, like trimethylsilyl cyanide (TMSCN), to produce 2-aminopyrazines. rsc.org This reaction proceeds through a sequence involving a Strecker reaction, cyclization to form an amidine, and subsequent dehydrogenative aromatization. rsc.org This showcases the potential of diamine systems in constructing complex, biologically relevant scaffolds. The oxidation of di- and polyamines followed by cyclization of the resulting aldehydes is a key strategy in the biosynthesis of various alkaloids. nih.gov

| Reagent | Heterocyclic Product | Reaction Type | Reference |

|---|---|---|---|

| Aldehyde / Ketone | Imidazolidine | Condensation / Cyclization | researchgate.net |

| Phosgene / Carbonyldiimidazole | Imidazolidin-2-one (Cyclic Urea) | Condensation / Cyclization | organic-chemistry.org |

| Carbon Disulfide | Imidazolidine-2-thione (Cyclic Thiourea) | Condensation / Cyclization | |

| Aromatic Aldehyde + TMSCN | Substituted 2-Aminopyrazine | Tandem Condensation / Cyclization / Aromatization | rsc.org |

Coordination Chemistry and Ligand Design Principles

(2-Aminobutyl)(methyl)amine as a Ligand in Metal Complexation

This compound, a chiral diamine, possesses structural features that make it a promising candidate as a ligand in coordination chemistry. Its two nitrogen atoms, a primary amine and a secondary amine, can act as Lewis bases, donating their lone pairs of electrons to a metal center. This allows it to form stable coordination complexes with various transition metals.

Diamine ligands are classified by their denticity, which refers to the number of donor atoms that can bind to a central metal ion. libretexts.org As a 1,2-diamine, this compound is expected to function as a bidentate ligand, meaning it can bind to a metal center through its two nitrogen atoms simultaneously. libretexts.org This binding mode results in the formation of a stable five-membered chelate ring (M–N–C–C–N). wikipedia.orgwikipedia.org

The formation of such chelate rings is favored both enthalpically and entropically over the coordination of two separate monodentate amine ligands, a phenomenon known as the chelate effect. This effect leads to enhanced thermodynamic stability of the resulting metal complex. The five-membered ring formed by 1,2-diamines like ethylenediamine (B42938) is a common and stable motif in coordination chemistry. wikipedia.org

Table 1: Properties of Diamine Ligands in Chelation

| Property | Description | Relevance to this compound |

| Denticity | The number of donor sites in a ligand that can bind to a central metal ion. libretexts.org | Bidentate, with two nitrogen donor atoms. |

| Chelation | The formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. libretexts.org | Forms a stable 5-membered ring with metal ions. wikipedia.org |

| Chelate Effect | The enhanced stability of a coordination complex containing a chelate ligand compared to a complex with analogous monodentate ligands. | The bidentate nature leads to the formation of highly stable metal complexes. |

| Donor Atoms | The specific atoms in a ligand that donate electron pairs to the metal ion. | The nitrogen atoms of the primary and secondary amine groups. nih.gov |

This table provides an interactive overview of the key chelation properties of diamine ligands.

The coordination of diamine ligands to transition metals can result in various geometries, largely dependent on the metal ion's coordination number and electronic configuration. For a bidentate ligand like this compound, common coordination geometries include octahedral and square planar.

In an octahedral complex with a formula [M(diamine)₃]ⁿ⁺, three diamine ligands coordinate to the metal center. wikipedia.org For a complex like [M(diamine)₂(X)₂]ⁿ⁺ (where X is a monodentate ligand), the diamine ligands can adopt either a cis or trans arrangement. The specific coordination mode is influenced by factors such as the metal's ionic radius and the steric profile of the ligands. nih.govacs.org For instance, multidentate amine ligands have been shown to exhibit versatile coordination modes, ranging from trigonal pyramidal to trigonal prismatic, depending on the metal ion and its substituents. nih.govacs.org

The fundamental interaction between a diamine ligand and a metal ion is the formation of a coordinate covalent bond between the nitrogen lone-pair electrons and an empty orbital on the metal center. nih.gov The nature of the amine groups—primary, secondary, or tertiary—plays a crucial role in the electronic and steric properties of the resulting complex.

Studies on various amine-containing ligands have shown that the degree of amine functionalization influences the properties of the metal complex. nih.govwayne.edu For example, secondary amines have been observed to have a more significant effect on the absorption spectra of certain europium(II) complexes compared to primary or tertiary amines. nih.govwayne.edu The presence of both a primary and a secondary amine in this compound offers a specific electronic environment that can be fine-tuned for particular catalytic applications. The N-H protons on these amines can also participate in hydrogen bonding, further stabilizing the complex or influencing its reactivity.

Design and Synthesis of Chiral Diamine Ligands

Chiral diamines are a cornerstone of asymmetric catalysis, where they serve as ligands to create catalysts that can selectively produce one enantiomer of a chiral product. chemrxiv.orgchemrxiv.org The development of these ligands is a key area of research in organic synthesis. researchgate.net

The design of effective chiral ligands for asymmetric catalysis is a complex task that often relies on a semi-rational approach guided by mechanistic understanding and empirical screening. nih.gov The goal is to create a chiral environment around the metal center that forces a reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other.

Key strategies in the rational design of chiral diamine ligands include:

Steric Tuning: Introducing bulky substituents on the diamine backbone can create a more defined chiral pocket around the metal's active site. This steric hindrance can effectively block one of the potential pathways for the substrate to approach the catalyst, leading to high enantioselectivity. rsc.org

Electronic Tuning: Modifying the electronic properties of the ligand can alter the reactivity of the metal center. Electron-donating or electron-withdrawing groups can influence the metal's Lewis acidity and, consequently, its catalytic activity.

Conformational Rigidity: Incorporating the diamine into a rigid cyclic structure can reduce the number of possible conformations of the catalyst-substrate complex. This pre-organization often leads to higher enantioselectivities by locking the catalyst into a single, highly effective conformation.

Density functional theory (DFT) investigations have become a powerful tool in ligand design, allowing researchers to model transition states and understand the non-covalent interactions that control stereoselectivity. rsc.org Such studies have shown that a balance between the steric bulk on different parts of the ligand is often necessary to achieve high enantioselectivity. rsc.org

Table 2: Strategies for Chiral Diamine Ligand Design

| Design Strategy | Principle | Desired Outcome |

| Steric Hindrance | Introduce bulky groups to create a defined chiral pocket. rsc.org | High enantioselectivity by controlling substrate approach. |

| Electronic Modification | Alter electron density at the metal center using substituents on the ligand. | Optimized catalytic activity and selectivity. |

| Conformational Rigidity | Lock the ligand's geometry, often by using a cyclic backbone. | Reduced conformational flexibility, leading to higher enantiomeric excess. |

| Computational Modeling | Use theoretical models like DFT to predict the stereochemical outcome. rsc.org | Rational improvement of ligand structure before synthesis. |

This interactive table summarizes key strategies employed in the rational design of chiral diamine ligands for asymmetric catalysis.

The synthesis of enantiomerically pure chiral diamine ligands is critical for their application in asymmetric catalysis. Achieving stereochemical control is a central challenge in organic synthesis. rijournals.com Several methods have been developed to produce these valuable compounds.

One common approach is to start from a chiral precursor that is readily available from natural sources, such as an amino acid or a terpene. This "chiral pool" synthesis transfers the stereochemistry of the starting material to the final ligand product. Another powerful strategy is asymmetric synthesis, where a prochiral starting material is converted into a chiral product using a chiral catalyst or reagent. rijournals.com For example, the stereoselective reductive coupling of imines has been used to generate chiral vicinal diamines. nih.govacs.org This method allows for the controlled synthesis of diamine polymers that can act as recyclable catalysts. nih.govacs.org The development of sequential catalytic processes, such as combining palladium-catalyzed amination with rhodium-catalyzed cyclization, provides access to complex, optically active polyamine structures from simple starting materials. nih.gov

Structural Analysis of Metal-Diamine Complexes

Crystallographic Investigations (e.g., X-ray Diffraction)

For instance, in platinum(II) complexes with N-alkylated diamine ligands, the steric bulk of the alkyl groups plays a crucial role in determining the orientation of the chelate ring and the disposition of other ligands in the coordination sphere. X-ray diffraction studies on related complexes, such as those involving N,N,N'-trimethylethylenediamine, have revealed detailed structural parameters that can be used to model the coordination of this compound. scispace.com

Table 1: Representative Crystallographic Data for Analogous Metal-Diamine Complexes

| Complex | Metal-N Bond Length (Å) | N-M-N Bite Angle (°) | N-C-C-N Torsion Angle (°) | Reference |

|---|---|---|---|---|

| [Cu(N,N-Me2-en)2Zn(NCS)4] | Cu-N: 2.016(3) - 2.029(3) | 84.1(1) | -53.8 | nih.gov |

| [Cu(N-Me-en)2Zn(NCS)4]·½H2O | Cu-N: 2.008(4) - 2.031(4) | 84.5(2) | -54.2 | nih.gov |

| [PtCl2(tmen)] (tmen = N,N,N'-trimethylethylenediamine) | Pt-N(HMe): 2.05(1) | 83.4(5) | -55.2 | scispace.com |

| Pt-N(Me2): 2.08(1) |

Note: The data presented are for analogous N-alkylated ethylenediamine complexes and serve to illustrate typical structural parameters.

The data in Table 1 highlight several key features. The M-N bond lengths are typical for coordination complexes of these metals. The N-M-N bite angle is consistently less than the ideal 90° for an octahedral or square planar geometry, a consequence of the geometric constraints of the five-membered chelate ring. The N-C-C-N torsion angle confirms the puckered, gauche conformation of the diamine chelate ring in the solid state. The asymmetry in the N-substituents of this compound (a methyl group on one nitrogen and a hydrogen on the other) is expected to lead to distinct M-N bond lengths for the two nitrogen atoms.

Solution-Phase Conformational Studies

The conformation of metal-diamine complexes in solution can differ from that observed in the solid state and is often dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-phase structure and conformational equilibria of these complexes. Techniques such as ¹H and ¹³C NMR, as well as two-dimensional methods like COSY (Correlation Spectroscopy) and EXSY (Exchange Spectroscopy), provide detailed information about the connectivity of atoms and the dynamic processes occurring in solution. scispace.comnih.gov

For a five-membered diamine chelate ring, the puckered conformation leads to the differentiation of the methylene (B1212753) protons into axial and equatorial positions. The vicinal coupling constants (³JHH) between these protons are dependent on the dihedral angle between them, which in turn is related to the N-C-C-N torsion angle. This relationship, often described by the Karplus equation, allows for the estimation of the chelate ring conformation in solution.

Studies on cobalt(III) and platinum(II) complexes of N-methylethane-1,2-diamine have shown that the N-methyl group can exist in either a pseudo-axial or a pseudo-equatorial orientation. researchgate.net The relative populations of these conformers are influenced by steric interactions between the N-alkyl group and other ligands in the coordination sphere. For this compound complexes, the presence of both a methyl and a butyl group will lead to more complex conformational equilibria. The bulkier butyl group on the carbon backbone is expected to have a significant influence on the preferred chelate ring conformation.

Table 2: Representative Solution-Phase Conformational Data for Analogous Metal-Diamine Complexes

| Complex | Technique | Key Finding | Reference |

|---|---|---|---|

| [Co(NH3)4(N-methylethane-1,2-diamine)]³⁺ | ¹H NMR (³JH,H) | NCCN Torsional Angle ≈ 51° | researchgate.net |

| Equatorial N-methyl conformer mole fraction: 0.92 | |||

| [Pt(N-methylethane-1,2-diamine)2]²⁺ | ¹H NMR (³JH,H) | NCCN Torsional Angle ≈ 52.5° | researchgate.net |

| [Pt(R-tmen){d(GpG)}]⁺ | 2D-EXSY NMR | Equilibrium between R2 and Δ-HT rotamers | scispace.com |

Note: The data are for analogous N-alkylated ethylenediamine complexes and illustrate the type of information obtained from solution-phase studies.

The findings summarized in Table 2 demonstrate the utility of NMR in quantifying the conformational properties of diamine chelate rings in solution. For complexes of this compound, similar NMR studies would be essential to determine the preferred puckering of the chelate ring (δ or λ) and the conformational preferences of the N-methyl and C-butyl substituents. The dynamic interplay between these conformational isomers can have a profound impact on the reactivity and recognition properties of the metal complex.

Catalytic Applications of 2 Aminobutyl Methyl Amine and Its Derivatives

Role in Asymmetric Catalysis

(2-Aminobutyl)(methyl)amine and its derivatives are pivotal in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. These chiral diamines serve as highly effective ligands that can coordinate with a metal center, creating a chiral catalyst. This catalyst then orchestrates the chemical reaction to favor the formation of a specific stereoisomer. The distinct electronic and steric properties of the two nitrogen atoms within the diamine structure are instrumental in fine-tuning the catalyst's performance for optimal reactivity and selectivity. acs.org The use of chiral diamines allows an organometallic reagent to become a chiral reagent, enabling asymmetric synthesis. acs.org

Chiral diamine ligands, particularly when complexed with transition metals like copper, are instrumental in a wide array of enantioselective transformations. rsc.org These diamine-metal complexes form a defined chiral environment that dictates the trajectory of approaching substrates, thereby ensuring the preferential formation of one enantiomer. The specific structure of the diamine, the choice of the metal, and the reaction conditions are all critical factors that determine the success of these catalytic processes. ucl.ac.uk For instance, copper complexes derived from chiral diamines have proven to be highly efficient catalysts in the asymmetric Henry reaction, yielding products with high enantiomeric excess. rsc.orgorganic-chemistry.orgrsc.org

The utility of catalysts derived from this compound is especially pronounced in the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the synthesis of many complex organic molecules.

Henry Reaction: The Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound, is a powerful tool for creating a new carbon-carbon bond and a stereocenter. rsc.orgrsc.org Copper(II) acetate (B1210297) complexed with a chiral diamine has been shown to be a highly effective catalyst for this transformation, producing β-nitro alcohols with excellent enantioselectivities, often exceeding 90% ee. organic-chemistry.orgacs.org This catalytic system is practical due to its air and moisture stability. organic-chemistry.org The reaction proceeds efficiently at room temperature, making it a valuable method for synthesizing enantioenriched nitroaldols. organic-chemistry.org

Nitroso Aldol (B89426) Reaction: The asymmetric nitroso aldol reaction is a key method for forming a carbon-nitrogen bond, yielding valuable α-hydroxyamino ketones. mdpi.com Chiral diamine organocatalysts have been successfully designed and utilized for this reaction. mdpi.comresearchgate.net These catalysts can form an enamine with a ketone, which then reacts with a nitroso compound. mdpi.com The chiral environment created by the catalyst directs the reaction to produce the desired N-selective product with high enantiomeric excess, in some cases reaching up to 98% ee. mdpi.comresearchgate.net

The range of substrates that can be used in reactions catalyzed by derivatives of this compound and similar diamines is extensive, although the selectivity can vary depending on the specific reactants.

In the copper-catalyzed asymmetric Henry reaction, a wide variety of aldehydes, including aromatic, aliphatic, and heteroaryl aldehydes, can be employed successfully. organic-chemistry.orgthieme-connect.com Generally, aromatic aldehydes tend to provide higher enantioselectivities. thieme-connect.com The catalyst system demonstrates broad substrate compatibility and maintains high enantioselectivity across different aldehyde types. organic-chemistry.org The reaction is also effective for various nitroalkanes. rsc.orgrsc.org

High levels of both diastereoselectivity and enantioselectivity are characteristic of these catalytic systems. The structure of the chiral diamine ligand is a crucial determinant of selectivity. For example, in the nitroso aldol reaction, the enantioselectivity is influenced by hydrogen bonding between the catalyst and the reactants. mdpi.comresearchgate.net The reaction conditions, such as solvent and temperature, also play a significant role in optimizing the stereochemical outcome. rsc.org

Table 1: Representative Enantioselective Henry Reaction Data This table is illustrative of typical results and does not correspond to a single specific study.

| Aldehyde | Nitroalkane | Catalyst System | Enantiomeric Excess (ee) | Yield | Reference |

| Aromatic Aldehydes | Nitromethane | Chiral Diamine-Cu(OAc)₂ | >90% | High | organic-chemistry.orgacs.org |

| Aliphatic Aldehydes | Nitromethane | Chiral Diamine-Cu(OAc)₂ | Generally high | High | organic-chemistry.org |

| Heteroaryl Aldehydes | Nitromethane | Chiral Diamine-Cu(OAc)₂ | High | High | organic-chemistry.org |

Heterogeneous Catalysis and Supported Diamine Systems

To improve the practical application of chiral diamine catalysts, significant research has focused on their immobilization onto solid supports. This strategy creates heterogeneous catalysts that are easily separated from the reaction mixture and can be recycled, offering economic and environmental benefits over their homogeneous counterparts. cuni.czbeilstein-journals.org

There are several established methods for immobilizing amine catalysts, including chiral diamines, onto solid supports. cuni.czbeilstein-journals.orgrsc.org The primary goal of these techniques is to anchor the catalyst to a solid matrix while preserving its catalytic activity and selectivity. beilstein-journals.org

Common immobilization strategies include:

Covalent Bonding: This involves forming a strong chemical bond between the catalyst and the support material. rsc.orgscispace.com This is a widely used method that helps prevent the catalyst from leaching into the reaction medium. scispace.com

Non-covalent Interactions (Physisorption): The catalyst is adsorbed onto the support's surface through weaker forces like hydrogen bonding or van der Waals interactions. beilstein-journals.org

Ionic Bonding: This method is suitable for catalysts that are ionic or can be ionized. beilstein-journals.org

Encapsulation or Entrapment: The catalyst is physically confined within the pores of a porous material. rsc.org

The choice of support material, which can range from polymers and silica (B1680970) to nanoparticles, is also a critical factor influencing the final catalyst's performance. beilstein-journals.org

Recyclability: A key advantage is the ability to easily recover the catalyst by filtration and reuse it for multiple reaction cycles, which is both cost-effective and environmentally friendly. cuni.czfrontiersin.org

Enhanced Stability: Immobilization can improve the catalyst's stability by preventing aggregation and degradation, leading to a longer operational lifespan. nih.govnrel.gov

Simplified Purification: By confining the catalyst to the solid phase, the purification of the reaction products is greatly simplified. cuni.cz

Flow Chemistry Applications: Supported catalysts are particularly well-suited for use in continuous flow systems, which offer advantages for large-scale industrial production. acs.org

While immobilization offers numerous benefits, it can sometimes result in a decrease in catalytic activity or selectivity compared to the homogeneous catalyst. rsc.org This can be attributed to factors such as reduced accessibility of the catalytic sites. Therefore, the careful design of the immobilized catalyst system is essential to maximize its performance. beilstein-journals.org

Table 2: General Comparison of Homogeneous and Heterogeneous Catalysis

| Feature | Homogeneous Catalyst | Heterogeneous (Supported) Catalyst |

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Generally high | Can be comparable or slightly lower |

| Catalyst Separation | Often complex and energy-intensive | Simple (e.g., filtration) |

| Recyclability | Typically difficult | Readily recyclable |

| Product Purification | More complex | Simplified |

Mechanistic Insights into Catalytic Cycles

The catalytic activity of diamines is fundamentally linked to the cooperative action of their amine functionalities, which can engage in various bonding and proton transfer events to facilitate a reaction.

In the realm of amine catalysis, reactions often proceed through the formation of key intermediates such as enamines or iminium ions when reacting with carbonyl compounds. For a diamine like this compound, which contains both a primary and a secondary amine, several mechanistic pathways can be postulated. The primary amine can form an enamine with a ketone or aldehyde, while the secondary amine, particularly when protonated, can act as a directing group or an internal acid/base catalyst.

In transition metal catalysis, where diamines serve as ligands, the mechanism is centered on the metal's coordination environment. For instance, in ruthenium-catalyzed asymmetric hydrogenation of ketones, the catalytic cycle often involves the formation of a ruthenium-amido complex. This is generated by the dehydrochlorination of a precatalyst in the presence of a base. acs.org The subsequent steps involve the activation of hydrogen gas, transfer of hydride to the substrate, and regeneration of the catalyst. While specific intermediates for this compound are not documented, the general mechanism for a Ru(II)-diamine catalyst involves the interplay between the metal center and the nitrogen ligands to orchestrate the hydrogenation process. acs.org

General amine-catalyzed reactions can also be understood through their ability to facilitate proton transfer. The basicity of the amine groups is a critical factor influencing their catalytic activity. kuleuven.be In reactions like the Knoevenagel condensation, the amine acts as a base to deprotonate an active methylene (B1212753) compound, initiating the reaction sequence.

Kinetic studies are essential for elucidating reaction mechanisms and quantifying catalyst efficiency. Such studies for amine-catalyzed reactions typically involve monitoring reaction rates under varying concentrations of catalyst and substrates to determine the reaction order. The influence of temperature on the reaction rate is analyzed using the Arrhenius equation to determine the activation energy (Ea), a key parameter indicating the energy barrier of the reaction.

For example, in the reductive aminolysis of glucose, the retro-aldol cleavage step was found to have a significantly lower activation energy (60 kJ mol⁻¹) when amination preceded it, compared to the uncatalyzed reaction (140 kJ mol⁻¹). osti.gov This highlights the catalytic role of the amine in lowering the energy barrier.

In studies of phosphine-free Ru-diamine catalyzed hydrogenation, the activation energy for the heterolytic splitting of H₂ was found to be substantially decreased (by approx. 7-10 kcal/mol) in the presence of an alcohol. acs.org This suggests the alcohol co-catalyst stabilizes the transition state. The experimental activation enthalpy for a related diamine/diphosphine system was reported to be in the range of 7.6-8.6 kcal/mol. acs.org

While specific activation parameters for this compound are not available, the data from related systems provide insight into the energetic landscape of diamine-catalyzed reactions. A hypothetical kinetic study on a reaction catalyzed by this compound would likely reveal its efficiency relative to other diamine catalysts and elucidate the rate-determining step of the catalytic cycle.

Table of Activation Parameters for Related Amine-Catalyzed Reactions

| Catalyst System | Reaction | Activation Energy (Ea) or Enthalpy (ΔH‡) | Source |

| Amine-mediated | Retro-aldol cleavage of aminated glucose | 60 kJ/mol | osti.gov |

| Ru-Diamine/Diphosphine Complex | Hydrogenation | 7.6−8.6 kcal/mol (ΔH‡) | acs.org |

| Supramolecular Host with N,N,N′,N′-tetramethyl-1,4-diaminobutane | Guest Exchange | 10.8(9) kcal/mol (ΔH‡) |

Polymer Science and Materials Applications

(2-Aminobutyl)(methyl)amine as a Building Block in Polymer Synthesis

The presence of two reactive amine groups enables this compound to act as a monomer or a crosslinking agent in polymerization reactions. The asymmetry of the molecule, with one primary and one secondary amine, can influence polymer structure and properties, such as chain conformation and intermolecular bonding.

This compound can serve as the diamine component in step-growth polymerization to produce several classes of important polymers.

Polyamides: These polymers are formed through the polycondensation reaction between a diamine and a dicarboxylic acid or its derivative (like a diacid chloride). When an unsymmetrical diamine such as this compound is used, it can lead to a polymer chain with a specific directional orientation. mdpi.com This results in three different microstructural conformations within the polymer: head-to-head, head-to-tail, and tail-to-tail arrangements, which can affect the material's physical properties like solubility and thermal characteristics. mdpi.com The reaction typically proceeds at elevated temperatures to form amide linkages with the elimination of a small molecule, such as water or HCl. researchgate.net

Polyimides: The synthesis of polyimides generally involves a two-step process starting with the reaction of a diamine and a dianhydride. This first step forms a soluble poly(amic acid) precursor, which is then converted into the final polyimide through thermal or chemical cyclodehydration. Diamines are crucial monomers in this process, and the use of an unsymmetrical diamine can influence the final properties of the high-performance thermosetting polymer.

| Polymer Type | Co-Reactant Examples | General Reaction Method | Key Feature with this compound |

| Polyamide | Adipoyl chloride, Terephthaloyl chloride | Polycondensation | Creates polymer chains with head-to-head/tail-to-tail conformations mdpi.com |

| Polyimide | Pyromellitic dianhydride (PMDA) | Two-step polycondensation via poly(amic acid) | Introduces asymmetry into the polymer backbone |

| Polyurea | Hexamethylene diisocyanate (HMDI), Methanol | Polyaddition, Dehydrogenative coupling rsc.org | Serves as a monomer in both classic and sustainable synthesis routes rsc.org |

A crosslinking agent is a molecule with two or more functional groups that can form covalent bonds between polymer chains, creating a three-dimensional network. mdpi.com The dual amine functionality of this compound allows it to act as an effective crosslinker, enhancing the mechanical, thermal, and chemical stability of materials. nih.govucsb.eduresearchgate.net

Epoxy Resins: In epoxy systems, the primary and secondary amine groups of this compound can react with epoxide rings in the resin. This ring-opening reaction forms strong covalent bonds, linking the epoxy polymer chains together. The use of multifunctional amines is a fundamental strategy for curing epoxy thermosets. unist.ac.kracs.org

Polyimine Networks: Polyimines, also known as Schiff bases, are formed by the reaction of amines with aldehydes or ketones. As a diamine, this compound can react with dialdehydes or diketones to form a crosslinked polyimine network. These networks are often dynamic, as the imine bond can be reversible, leading to materials with self-healing properties.

Graphene Oxide Frameworks: Diamines can be used to crosslink layers of graphene oxide (GO). nih.govacs.org The amine groups react with functional groups on the GO sheets (such as epoxy and carboxyl groups), creating covalent bridges between the layers. nih.gov This crosslinking controls the interlayer spacing (d-spacing) and stabilizes the membrane structure, which is crucial for applications in separation and filtration. nih.govacs.org

Functionalization of Polymeric Materials

Introducing amine functionalities into polymers is a powerful method for tailoring material properties. This can be achieved either by building the polymer from an amine-containing monomer or by chemically attaching amine groups to an existing polymer backbone, a process known as post-polymerization modification or grafting. rsc.orgrsc.org

The incorporation of amine groups, such as those from this compound, imparts a range of valuable properties to polymers. These functional groups serve as reactive sites and can alter the polymer's physical and chemical characteristics. polysciences.com

Enhanced Adhesion and Reactivity: The presence of amine groups on a polymer chain can significantly improve its adhesive properties. doi.org These groups can form hydrogen bonds or react with surfaces, enhancing bonding. They also provide handles for further chemical reactions, such as quaternization to create water-soluble polyelectrolytes or ionomers, which have applications in areas like water treatment and drug delivery. doi.org

Improved CO2 Capture: In porous organic polymers (POPs), amine functionalization has been shown to drastically increase CO2 uptake capacity and selectivity over other gases like N2. rsc.orgrsc.orgmdpi.com The amine sites act as capture points for CO2 molecules, enhancing the material's performance in applications such as post-combustion carbon capture. rsc.orgtennessee.edu

Platform for Diverse Functionalities: A polymer backbone with pendant amine groups serves as a versatile platform for creating a wide array of functional materials. For example, primary amines can be grafted onto graphene oxide to improve its dispersion in organic solvents and impart fluorescence. rsc.org This strategy allows for the development of materials with tailored optical, electronic, or chemical properties. rsc.org

| Functionalization Strategy | Resulting Polymer System | Enhanced Property | Potential Application |

| Direct Synthesis | Copolymer with amine-containing monomers | Intrinsic reactivity and polarity | Adhesives, Coatings |

| Post-Polymerization Grafting | Porous polymer with grafted amines | Increased CO2 affinity rsc.orgrsc.org | Carbon Capture |

| Quaternization of Amines | Polyelectrolyte / Ionomer | Water solubility, Ionic conductivity doi.org | Water Treatment, Gene Delivery doi.org |

Modifying only the surface of a material allows for the alteration of its interfacial properties without changing the bulk characteristics. researchgate.net Diamine derivatives, including those conceptually derived from this compound, are used to functionalize surfaces for improved performance.

Covalent Grafting: The "grafting to" method involves reacting a molecule like a diamine with a pre-existing surface. nih.gov For example, the amine groups can form stable amide bonds by reacting with ester groups on the surface of a polyester, effectively grafting a new functional layer onto the material. mdpi.com This can be used to change surface properties like wettability or to introduce reactive sites.

Use of Silane Coupling Agents: Aminosilanes are frequently used to functionalize inorganic surfaces like silica (B1680970) and metal oxides. rsc.orgwikipedia.org A molecule like this compound could be reacted with a trialkoxysilane to create a custom coupling agent. This agent would then bind to the surface via the silane group, exposing the amine functionalities to alter the surface chemistry and improve compatibility with polymer matrices in nanocomposites. rsc.org

Nanomaterial Functionalization: The surfaces of nanomaterials such as nanodiamonds can be modified with amine groups to improve their dispersion and integration into polymer composites. researchgate.netacs.org This surface functionalization is critical for leveraging the unique properties of nanoparticles in advanced materials.

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (2-Aminobutyl)(methyl)amine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different hydrogen environments within the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom. libretexts.org A broad singlet is typically observed for the N-H proton, with its chemical shift being concentration-dependent. libretexts.org

Interactive ¹H NMR Data Table for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| CH₃ (on N) | 2.2–2.4 | Broad Singlet |

| NH | Variable | Broad Singlet |

| CH (on C2) | Multiplet | Multiplet |

| CH₂ (on C3) | 1.4–1.6 | Multiplet |

| CH₃ (on C4) | 1.0–1.2 | Triplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms closer to the electronegative nitrogen atom are deshielded and appear at a higher chemical shift.

Interactive ¹³C NMR Data for this compound spectrabase.com

| Carbon Atom | Chemical Shift (δ ppm) |

|---|---|

| C1 | 11.4 |

| C2 | 55.4 |

| C3 | 29.8 |

| C4 | 20.4 |

Solvent: Benzene-d6 spectrabase.com

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As a secondary amine, this compound exhibits characteristic vibrational modes.

The FT-IR spectrum is expected to show a single, weak N-H stretching band in the region of 3300–3500 cm⁻¹. smolecule.com The C-N stretching vibration for aliphatic amines is typically observed in the 1250–1020 cm⁻¹ range. smolecule.com Additionally, C-H stretching and bending vibrations from the butyl and methyl groups will be present in the regions of 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Expected FT-IR Absorption Bands for this compound smolecule.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300–3500 | Weak-Medium |

| C-H Stretch (aliphatic) | 2850–2960 | Strong |

| C-N Stretch | 1020–1250 | Medium-Weak |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable, nitrogen-containing cation. For this compound, two primary α-cleavage pathways are possible, leading to fragment ions that are indicative of its structure.

Key Fragments in the Mass Spectrum of this compound nist.gov

| m/z | Proposed Fragment |

|---|---|

| 87 | [C₅H₁₃N]⁺ (Molecular Ion) |

| 72 | [C₄H₁₀N]⁺ |

Liquid chromatography-mass spectrometry (LC-MS) could be utilized for the analysis of this compound in complex mixtures, providing both separation and identification capabilities.

Solid-State Characterization

The characterization of this compound in the solid state provides information on its crystal packing and thermal stability.

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: This technique can provide the precise atomic coordinates, bond lengths, and bond angles of a molecule in its crystalline form. For a chiral molecule like this compound, single-crystal XRD of a single enantiomer can determine its absolute configuration. However, a search of the available scientific literature did not yield any specific single-crystal X-ray diffraction data for this compound.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystalline phases of a bulk sample. It can be used to identify the compound and assess its purity. As with single-crystal XRD, no specific powder X-ray diffraction data for this compound was found in the reviewed literature.

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This can provide information about the thermal stability and decomposition of the compound. For secondary amines, thermal decomposition can occur through various pathways, and the stability can be influenced by factors such as steric hindrance. chemicalbook.com Generally, the thermal stability of amines follows the order: primary < secondary < tertiary. chemicalbook.com While general principles of amine thermal decomposition are established, specific thermogravimetric analysis data for this compound is not available in the consulted scientific literature.

Spectroscopic Analysis of Chiral Compounds and Metal Complexes

The chirality of this compound, arising from the stereocenter at the second carbon of the butyl chain, imparts optical activity to its metal complexes. Spectroscopic techniques that are sensitive to chirality and electronic structure are therefore crucial for their characterization.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules, including metal complexes of optically active ligands like this compound. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of the complex.

When a chiral ligand such as this compound coordinates to a metal ion, CD signals can arise from three main sources:

Intra-ligand transitions: Electronic transitions within the chiral ligand itself.

d-d transitions: Electronic transitions between the d-orbitals of the metal center, which become optically active upon coordination to the chiral ligand.

Charge-transfer transitions: Transitions involving the transfer of an electron between the metal and the ligand.

Table 1: Representative CD Spectral Data for Chiral Diamine-Metal Complexes (Analogous Systems)

| Metal Complex System | Wavelength (nm) | Molar Ellipticity (Δε) | Assignment |

|---|---|---|---|

| [Cu(L-alanine)₂] | ~610 | Positive | d-d transition |

| [Cu(N-methyl-L-alanine)₂] | ~590 | Negative | d-d transition |

Note: This table presents hypothetical data based on general trends observed for related chiral diamine complexes to illustrate the type of information obtained from CD spectroscopy. Specific values for this compound complexes would require experimental determination.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy provides valuable insights into the electronic structure of metal complexes. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy orbitals. For transition metal complexes of this compound, two main types of electronic transitions are expected:

d-d Transitions: These transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. The energy and intensity of these bands are characteristic of the metal ion, its oxidation state, and the geometry of the coordination sphere. For example, octahedral Ni(II) complexes typically exhibit two or three spin-allowed d-d transitions in the visible region. docbrown.info

Charge-Transfer (CT) Transitions: These are generally more intense than d-d transitions and involve the movement of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).

The position of the d-d absorption bands can be used to determine the ligand field splitting parameter (10Dq), which provides a measure of the strength of the interaction between the metal and the ligands. In Ni(II) complexes with a series of tripodal amine ligands, the value of 10Dq was shown to vary depending on the nature of the coordinating arms of the ligand. mdpi.comnih.gov

Table 2: Expected UV-Visible Absorption Maxima (λmax) for Metal Complexes of this compound (Based on Analogous Systems)

| Metal Ion | Coordination Geometry | Expected λmax (nm) for d-d Transitions |

|---|---|---|

| Cu(II) | Distorted Octahedral | 550-700 |

| Ni(II) | Octahedral | 350-450, 550-700, 900-1100 |

| Co(II) | Octahedral | 450-550, 1000-1200 |

Electrochemical and Magnetic Characterization of Metal Complexes

Electrochemical and magnetic studies provide crucial information about the redox properties and the electronic ground state of the metal center in complexes with this compound.

Electrochemical Characterization: Cyclic voltammetry (CV) is a common technique used to investigate the redox behavior of metal complexes. A CV experiment can reveal the formal reduction potentials (E°') of the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couples, providing information about the stability of different oxidation states of the metal. The electrochemical properties are influenced by both the equatorial and axial ligands. For instance, in a study of cobalt(III) Schiff base complexes, it was found that changes in the axial ligands had a more significant effect on the reduction potentials than substitutions on the equatorial ligand. acs.org For cobalt(III) complexes with diamine ligands, the redox potential has been shown to be a significant factor in their biological activity. nih.gov

Magnetic Characterization: Magnetic susceptibility measurements are used to determine the number of unpaired electrons in a metal complex, which in turn helps to elucidate its electronic structure and geometry. fizika.silibretexts.org

Paramagnetic complexes contain one or more unpaired electrons and are attracted to a magnetic field. The strength of this attraction is related to the magnetic moment (µeff).

Diamagnetic complexes have all electrons paired and are weakly repelled by a magnetic field.

The spin-only magnetic moment can be calculated using the following formula: µso = √[n(n+2)] B.M. where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

For first-row transition metals, the measured magnetic moment is often close to the spin-only value. Deviations can occur due to orbital contributions to the magnetic moment. For example, octahedral Ni(II) complexes (d⁸) typically have two unpaired electrons and exhibit magnetic moments in the range of 2.9-3.4 B.M., which is slightly higher than the spin-only value of 2.83 B.M. due to a small orbital contribution.

Table 3: Expected Magnetic Moments for High-Spin Metal Complexes of this compound in an Octahedral Geometry

| Metal Ion | d-electron Configuration | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (µso) (B.M.) |

|---|---|---|---|

| Cr(III) | d³ | 3 | 3.87 |

| Mn(II) | d⁵ | 5 | 5.92 |

| Fe(II) | d⁶ | 4 | 4.90 |

| Co(II) | d⁷ | 3 | 3.87 |

| Ni(II) | d⁸ | 2 | 2.83 |

Note: This table assumes a high-spin configuration in an octahedral ligand field. The actual magnetic moment can be influenced by factors such as spin-orbit coupling and geometric distortions.

Computational and Theoretical Investigations

Quantum Chemical Calculations on (2-Aminobutyl)(methyl)amine and its Reactive Intermediates

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the electronic structure and potential energy surfaces of this compound and its transient reactive intermediates.

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can determine key electronic properties of this compound. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the electronic interactions within the molecule, such as hyperconjugative interactions and charge delocalization. These analyses provide a detailed picture of the electron density distribution and help in identifying the most reactive sites within the molecule. For analogous amine compounds, DFT calculations have been effectively used to elucidate their electronic landscapes, which in turn dictates their reactivity.

Illustrative Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | 2.1 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 10.6 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 1.2 D | Influences intermolecular interactions and solubility. |

Note: These values are illustrative and based on typical DFT calculations for similar secondary amines. Actual values would require specific calculations for this compound.

This compound is a flexible molecule with several rotatable bonds, leading to multiple possible conformations. Conformational analysis through computational methods helps identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional structure.

By systematically rotating the single bonds and calculating the corresponding energies, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. For similar amines, computational studies have revealed that intramolecular hydrogen bonding and steric hindrance are key factors determining the conformational preferences.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the pathways of chemical reactions, including identifying transition states and calculating activation energies.

This compound and its derivatives could potentially act as ligands in catalytic systems. Computational modeling can simulate entire catalytic cycles, providing insights into the role of the amine ligand in stabilizing intermediates and lowering the activation energies of key steps. For instance, DFT studies on the Raney Ni-catalyzed N-methylation of amines have detailed the addition, dehydration, and hydrogenation pathways involved in the catalytic cycle.

Rational Design of Derivatives and Catalysts through Computational Chemistry

The insights gained from computational studies can be leveraged for the rational design of new molecules with desired properties.

By understanding the structure-activity relationships of this compound, computational methods can be used to predict how modifications to its structure would affect its properties. For example, adding or removing functional groups can alter the electronic properties and steric profile of the molecule, thereby tuning its reactivity or catalytic activity. This in silico design process allows for the screening of a large number of potential derivatives before committing to laboratory synthesis, saving time and resources.

Furthermore, computational chemistry plays a vital role in the rational design of catalysts. By modeling the interactions between a substrate, a catalyst, and a ligand such as a derivative of this compound, researchers can design more efficient and selective catalysts for specific chemical transformations.

Ligand Structure-Activity Relationship Studies

In the case of this compound, the primary structural variables are the methyl and aminobutyl groups attached to the nitrogens. Computational studies on analogous N,N'-dialkylated 1,2-diamines have demonstrated that the steric and electronic properties of these N-substituents are critical in defining the chiral environment around the active site.

Influence of N-Alkyl Substituents:

The size and conformation of the N-alkyl groups play a pivotal role in dictating the approach of substrates to the catalytic center.

Steric Hindrance: Larger alkyl groups can create a more defined chiral pocket, which can enhance enantioselectivity by favoring one transition state over its diastereomeric counterpart. For instance, in related chiral diamine catalysts, increasing the steric bulk of the N-substituents has been shown to directly impact the yield and stereoselectivity of the reaction. mdpi.com

Hypothetical variations of this compound could be explored computationally to establish a clearer SAR. For example, replacing the methyl group with larger alkyl or aryl groups, or modifying the butyl chain, would likely alter the steric environment and, consequently, the enantiomeric excess (ee) of the product.

| Ligand Variation | N-Substituent 1 | N-Substituent 2 | Predicted Effect on Enantioselectivity (% ee) | Rationale |

|---|---|---|---|---|

| This compound | Methyl | sec-Butyl | Baseline | Asymmetric baseline due to chiral sec-butyl group. |

| Hypothetical Ligand A | Ethyl | sec-Butyl | Increase | Slight increase in steric bulk may enhance facial discrimination. |

| Hypothetical Ligand B | Isopropyl | sec-Butyl | Significant Increase | Increased steric hindrance creates a more defined chiral pocket. |

| Hypothetical Ligand C | tert-Butyl | sec-Butyl | Decrease | Excessive steric bulk may hinder substrate binding or distort the catalytic site. |

| Hypothetical Ligand D | Phenyl | sec-Butyl | Variable | Aryl group introduces electronic effects and different steric profile (pi-stacking possibilities). |

This table presents hypothetical data based on established principles of catalyst design for illustrative purposes.

Prediction of Enantioselectivity

The prediction of enantioselectivity is a primary goal of computational studies in asymmetric catalysis. For reactions catalyzed by complexes of this compound, theoretical models can be constructed to estimate the enantiomeric excess of the products. These predictions are typically based on the energy differences between the diastereomeric transition states leading to the major and minor enantiomers.

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling the geometries and energies of molecules and transition states. By calculating the energy barrier for the formation of each enantiomer, the expected enantiomeric ratio can be predicted using the Eyring equation. DFT studies on similar chiral diamine-metal complexes have successfully elucidated the origins of stereocontrol, often highlighting key non-covalent interactions such as hydrogen bonds or steric repulsions that stabilize one transition state over the other. acs.org

Quantitative Structure-Selectivity Relationship (QSSR): QSSR models aim to establish a statistical correlation between the structural features of a catalyst and the observed enantioselectivity. These models use molecular descriptors that quantify various steric and electronic properties of the ligand. Once a reliable model is built from a training set of known catalysts, it can be used to predict the enantioselectivity for new, untested ligands like derivatives of this compound. chemrxiv.org

Multivariate Linear Regression (MLR) Analysis: This statistical technique can be employed to develop predictive models for enantioselectivity by correlating catalyst and substrate parameters with the reaction outcome. Such models can guide the optimization of reaction conditions and the selection of the most promising catalyst-substrate combinations. nih.govresearchgate.net

A Model for Enantioselectivity Prediction:

A computational workflow to predict the enantioselectivity for a reaction catalyzed by a metal complex of this compound would typically involve:

Conformational Search: Identifying the most stable conformers of the ligand-metal complex.

Reaction Pathway Modeling: Mapping the potential energy surface for the reaction, including the identification of all relevant intermediates and transition states for the formation of both enantiomers.

Transition State Analysis: Calculating the Gibbs free energy of activation (ΔG‡) for the diastereomeric transition states. The difference in these energies (ΔΔG‡) is directly related to the enantiomeric ratio.

| Reaction Type | Substrate | Computational Method | Calculated ΔΔG‡ (kcal/mol) | Predicted % ee | Experimental % ee |

|---|---|---|---|---|---|

| Asymmetric Addition | Aldehyde A | DFT (B3LYP/6-31G*) | 1.5 | ~90 | Not Available |

| Asymmetric Hydrogenation | Ketone B | DFT (M06-2X/def2-TZVP) | 2.1 | ~98 | Not Available |

| Michael Addition | Enone C | QSSR Model | - | 85 | Not Available |

This table contains hypothetical predictive data for illustrative purposes, as specific experimental data for this compound is not publicly available.

These computational approaches not only allow for the a priori prediction of a ligand's performance but also provide a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. For this compound, such studies would be invaluable in establishing its potential as a chiral ligand and in guiding its application in asymmetric synthesis.

Q & A

Q. What are the recommended synthetic routes for (2-Aminobutyl)(methyl)amine, and how can its purity be verified?

- Methodological Answer : this compound can be synthesized via reductive amination of 2-aminobutanal with methylamine using sodium cyanoborohydride (NaBH3CN) under mild acidic conditions. Alternatively, alkylation of 2-aminobutylamine with methyl iodide in the presence of a base (e.g., K2CO3) can yield the compound .

- Purity Verification :

- Elemental Analysis : Confirm nitrogen content (~23 wt.% for amine-functionalized materials, as seen in MDEA studies) .

- FTIR Spectroscopy : Identify characteristic peaks for primary amines (N-H stretch at ~3395 cm⁻¹) and secondary amines (C-N stretch at ~1031 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve methyl (-CH3, δ ~1.5 ppm) and 2-aminobutyl (-CH2NH2, δ ~3.1 ppm) groups .

Q. How does the structure of this compound influence its basicity compared to primary amines?

- Methodological Answer : The secondary amine group (N-CH3) in this compound reduces its basicity compared to primary amines (e.g., 2-aminobutylamine) due to steric hindrance and inductive effects from the methyl group. Basicity can be quantified via pKa measurements using potentiometric titration . Computational methods (e.g., DFT) can model electron density distribution to predict reactivity .

Advanced Research Questions

Q. What experimental strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for reductive amination to minimize byproducts .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions .

- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reaction conditions dynamically .

Q. How can contradictory data regarding the adsorption capacity of amine-functionalized materials be resolved?

- Methodological Answer : Contradictions in CO2 adsorption data (e.g., capacity vs. surface area) may arise from competing physical vs. chemical adsorption mechanisms . To resolve this:

- Controlled Experiments : Isolate variables (e.g., pore size, amine loading) using mesoporous carbon supports (BET surface area ~356 m²/g) .

- Kinetic Studies : Compare adsorption rates at 5 psi pressure and 25°C to distinguish diffusion-limited (physical) vs. reaction-limited (chemical) processes .

- Post-Adsorption Characterization : Use XPS or TGA to quantify chemisorbed CO2 via carbamate formation .

Q. What computational methods are suitable for modeling the interaction of this compound with CO2?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate binding energies between the amine’s lone pair and CO2 to predict adsorption thermodynamics .

- Molecular Dynamics (MD) : Simulate diffusion pathways of CO2 in amine-functionalized mesopores (pore diameter ~7.87 nm) .

- QSPR Models : Coramine structural descriptors (e.g., N-content, alkyl chain length) with experimental adsorption capacities (e.g., 2.63 mmol/g for MDEA-MC) .

Key Insights

- Synthesis : Reductive amination and alkylation are viable for lab-scale production, with purity confirmed via FTIR/NMR .

- Adsorption : Amine-functionalized materials exhibit hybrid adsorption mechanisms, requiring multi-technique validation to resolve data conflicts .

- Computational Modeling : DFT and MD bridge molecular structure to macroscopic performance, guiding material design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.